molecular formula C32H43FN4O B11945805 N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide CAS No. 881403-13-0

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide

Cat. No.: B11945805
CAS No.: 881403-13-0
M. Wt: 518.7 g/mol
InChI Key: JRBWNXHBHSOPPS-YQCHCMBFSA-N
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Description

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a pyrazole ring, which are linked through a methylene bridge to a palmitohydrazide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with palmitohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, purification, and drying processes.

Chemical Reactions Analysis

Types of Reactions

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide
  • N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-pyrazinecarbohydrazide

Uniqueness

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide is unique due to its long palmitoyl chain, which imparts distinct physicochemical properties. This hydrophobic chain can influence the compound’s solubility, membrane permeability, and interaction with biological targets, making it distinct from other similar hydrazones .

Properties

CAS No.

881403-13-0

Molecular Formula

C32H43FN4O

Molecular Weight

518.7 g/mol

IUPAC Name

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]hexadecanamide

InChI

InChI=1S/C32H43FN4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)35-34-25-28-26-37(30-18-15-14-16-19-30)36-32(28)27-21-23-29(33)24-22-27/h14-16,18-19,21-26H,2-13,17,20H2,1H3,(H,35,38)/b34-25+

InChI Key

JRBWNXHBHSOPPS-YQCHCMBFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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